molecular formula C11H8ClN3S B2597726 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865657-87-0

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2597726
CAS No.: 865657-87-0
M. Wt: 249.72
InChI Key: YOVGOFVUIFIJCK-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its diverse pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties . Its structure features a bicyclic core with a chlorine atom at position 3, a methyl group at position 2, and a 2-thienyl substituent at position 6. These substituents enhance its binding affinity and selectivity toward biological targets, particularly protein kinases involved in cancer progression .

Synthetic Route:
The synthesis of pyrazolo[1,5-a]pyrimidines often involves cascade cyclization or Suzuki–Miyaura coupling. For example, aryl-substituted acetonitrile undergoes cyclization with N,N-dimethylformamide dimethyl acetal to form the pyrazolo[1,5-a]pyrimidine core . The 2-thienyl group at position 7 is likely introduced via Suzuki coupling, leveraging halogen leaving groups (e.g., Cl or Br) at key positions .

Properties

IUPAC Name

3-chloro-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVGOFVUIFIJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride and a polar aprotic solvent like dimethylformamide.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 3-position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Thienyl Group: The thienyl group is introduced at the 7-position through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Formation and Halogenation Reactions

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation. For 3-chloro derivatives, oxidative halogenation using NaX-K₂S₂O₈ systems is critical:

  • Reaction Mechanism : Cyclocondensation of amino pyrazoles with enaminones or chalcones forms the fused pyrazole-pyrimidine core. Subsequent oxidative halogenation introduces chlorine at position 3 (Scheme 1) .

  • Key Conditions :

    • Reagents : NaX (X = Cl, Br, I), K₂S₂O₈

    • Solvent : Water

    • Temperature : 80°C

EntrySubstrateHalide SourceYield (%)Reference
1Amino pyrazole + enaminoneNaCl89
2Chalcone derivativeNaBr78

Nucleophilic Substitution at Position 7

The 7-(2-thienyl) group undergoes substitution reactions under mild conditions due to the electron-deficient pyrimidine ring:

  • Reaction with Amines : Morpholine substitutes the thienyl group in nucleophilic aromatic substitution (SNAr) reactions .

    • Conditions : K₂CO₃, DCM, RT

    • Example :

      3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine+Morpholine7-Morpholino derivative (94% yield)[5]\text{this compound} + \text{Morpholine} \rightarrow \text{7-Morpholino derivative (94\% yield)}[5]
  • Thienyl Functionalization : The thienyl substituent participates in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples for this compound require extrapolation from analogous systems .

Chlorine Reactivity at Position 3

The 3-chloro group serves as a site for further functionalization:

  • Hydrolysis : Under basic conditions, chlorine is replaced by hydroxyl groups.

    • Conditions : NaOH (aq.), reflux

    • Product : 3-Hydroxy derivative (yield not reported).

  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable introduction of aryl/alkyl amines .

Trifluoromethyl Group Stability

The 5-trifluoromethyl group (if present in related analogs) exhibits limited reactivity under standard conditions but enhances metabolic stability in pharmacological applications .

Microwave-Assisted Modifications

Microwave irradiation enhances regioselectivity in cyclization and substitution reactions:

  • Example : Reaction with cinnamoyl derivatives under microwave irradiation (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidines preferentially .

Structural Confirmation Techniques

Key analytical data for reaction products:

  • NMR :

    • ¹H NMR (CDCl₃) : δ 8.44 (d, J = 3.2 Hz, 1H), 2.43 (s, 3H, -CH₃) .

    • ¹³C NMR : δ 151.9 (C-3), 107.1 (C-7) .

  • X-ray Crystallography : Confirms angular isomerism in fused-ring systems .

Scientific Research Applications

Antiviral Activity

One of the significant applications of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is its potential use as an antiviral agent. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects against various viruses. For instance, a study highlighted that certain pyrazolo[1,5-a]pyrimidine compounds demonstrated efficacy against viral infections by targeting specific viral enzymes and pathways .

Antituberculosis Activity

Research published in the ACS Infectious Diseases journal identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a lead compound for antituberculosis activity. This study suggests that modifications to the pyrazolo[1,5-a]pyrimidine structure could enhance its antibacterial properties, making it a candidate for further development in treating tuberculosis .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have shown that modifications to the thienyl group and chlorine substitution can significantly influence the compound's activity against specific targets .

Potential as Kinase Inhibitors

The compound has also been investigated for its potential role as a kinase inhibitor. Kinases are critical in various signaling pathways and are often implicated in diseases such as cancer. The ability of pyrazolo[1,5-a]pyrimidines to inhibit specific kinases positions them as promising candidates for cancer therapeutics .

Summary of Research Findings

Application AreaFindingsReferences
Antiviral ActivityInhibitory effects against viral infections through enzyme targeting
Antituberculosis ActivityIdentified as a lead compound for treating tuberculosis
Structure-Activity RelationshipsModifications enhance therapeutic potential
Kinase InhibitionPotential role in cancer treatment through kinase inhibition

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antiviral Efficacy : A study demonstrated that specific derivatives exhibited significant antiviral activity against hepatitis C virus (HCV), showcasing the importance of structural modifications in enhancing bioactivity.
  • Antituberculosis Research : Another study focused on the development of new antituberculosis agents derived from pyrazolo[1,5-a]pyrimidines, emphasizing their potential to overcome drug resistance.
  • Kinase Inhibition : A patent outlines various substituted pyrazolo[1,5-a]pyrimidines as effective inhibitors of Trk kinases, which are associated with neurotrophic signaling pathways and implicated in certain cancers .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structure–Activity Relationship (SAR) Insights

  • Position 3 : Chlorine at position 3 is critical for kinase inhibition. Bromine substitution (as in CAS 672323-88-5) reduces potency due to larger atomic size .
  • Position 7 : The 2-thienyl group in the target compound improves selectivity for tropomyosin receptor kinases (TRK) compared to phenyl or trifluoromethyl groups .
  • Position 5 : Substitutions here (e.g., 5-(2-thienyl) in CAS 439120-56-6) modulate cytotoxicity but may compete with position 7 for binding pocket interactions .
  • Functional Groups : Carboxylic acid (e.g., in CAS 1015846-76-0) enhances solubility but requires optimization to maintain potency .

Pharmacokinetic and Bioavailability Comparisons

  • Oral Bioavailability : The target compound exhibits superior oral bioavailability compared to pyrazolotriazine analogs, attributed to the 2-thienyl group’s balanced lipophilicity .
  • Metabolic Stability : Trifluoromethyl groups (e.g., in CAS 439120-56-6) increase metabolic stability but may reduce aqueous solubility .

Research Findings and Clinical Relevance

  • Anticancer Activity: Pyrazolo[1,5-a]pyrimidines with 2-thienyl substituents (e.g., compound 7c in ) show IC₅₀ values as low as 2.70 µM against liver carcinoma (HEPG2-1) .
  • Kinase Inhibition : Systematic optimization (e.g., halogen and aryl substitutions) has led to compounds with 200-fold increases in PDE4 inhibition .

Biological Activity

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C10H8ClN3S
  • Molar Mass: 239.71 g/mol
  • Structure: The compound features a pyrazolo[1,5-a]pyrimidine core with a chloro and thienyl substituent, contributing to its unique biological properties.

Biological Activities

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity: Compounds within this class have shown potential in inhibiting cancer cell proliferation. For instance, studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: Several studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-κB .
  • Antimicrobial Properties: Pyrazolo compounds demonstrate activity against various bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Cytotoxicity and Antiviral Activity: Some derivatives have exhibited cytotoxic effects on specific cancer cells and antiviral activity against viruses like HIV and HCV .

Case Studies

  • Anticancer Activity Study
    • A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound led to a reduction in TNF-alpha levels by approximately 40%, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy
    • Testing against Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

Research Findings Summary Table

Activity TypeObserved EffectReference
AnticancerIC50 = 25 µM in MCF-7 cells
Anti-inflammatoryTNF-alpha reduction by 40%
AntimicrobialGrowth inhibition at 50 µg/mL

Q & A

Q. Methodological Recommendations :

  • Optimize reaction time and stoichiometry to balance yield and purity.
  • Use column chromatography (e.g., petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) for purification .

Which spectroscopic and analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Basic Research Question
Answer:
Key techniques include:

Technique Application Example Data Reference
¹H/¹³C NMR Confirm substituent positions and aromaticityδ 8.5–9.0 ppm (pyrimidine protons), δ 150–160 ppm (C-Cl)
IR Spectroscopy Identify functional groups (e.g., C-Cl, C=N)Peaks at 760–780 cm⁻¹ (C-Cl), 1550 cm⁻¹ (C=N)
Mass Spectrometry Validate molecular weight[M+H]⁺ peaks consistent with calculated masses (e.g., 278.24 Da for C₁₃H₉F₃N₄)
X-ray Crystallography Resolve crystal structure and bond anglesR factor = 0.055; C–C bond length = 1.39–1.42 Å

Methodological Note : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference from residual protons .

How can researchers resolve discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Answer:
Contradictions in biological data (e.g., COX-2 inhibition vs. kinase activity) may arise from structural variations or assay conditions. Strategies include:

  • Comparative Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. thienyl) on target binding .
  • In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., benzodiazepine receptors ).
  • Dose-Response Assays : Validate activity across multiple concentrations to rule out false positives .

Example : A compound with a trifluoromethyl group showed potent anticancer activity (IC₅₀ = 0.5 µM), while a chlorophenyl analog exhibited weaker effects, highlighting substituent-dependent efficacy .

What strategies optimize reaction yields when introducing substituents at position 7?

Advanced Research Question
Answer:
Position 7 functionalization is critical for modulating bioactivity. Key parameters:

Factor Optimization Strategy Outcome Reference
Catalyst Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplingImproved coupling efficiency (yield ↑ 20–30%)
Solvent Polar aprotic solvents (DMF, dioxane) enhance solubilityReduced side-product formation
Temperature Reflux conditions (80–100°C) for cyclizationFaster reaction kinetics

Case Study : Substituting a hydroxyl group at position 7 with chlorine using POCl₃ at 110°C for 3 hours achieved 72% yield .

What are the known biological targets or pharmacological applications of pyrazolo[1,5-a]pyrimidine derivatives?

Basic Research Question
Answer:
This scaffold exhibits diverse bioactivity:

  • Enzyme Inhibition : KDR kinase (IC₅₀ = 50 nM) and HMG-CoA reductase .
  • Receptor Modulation : Peripheral benzodiazepine receptor ligands (Ki = 8.2 nM) .
  • Anticancer Activity : Apoptosis induction via PI3Kβ inhibition (IC₅₀ = 0.5–2.0 µM) .

Methodological Insight : Prioritize in vitro assays (e.g., kinase profiling) before in vivo testing to validate target specificity .

How can researchers address challenges in interpreting NMR spectra of poly-substituted pyrazolo[1,5-a]pyrimidines?

Advanced Research Question
Answer:
Complex splitting patterns arise from adjacent substituents (e.g., thienyl, chloro). Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrimidine vs. thienyl protons) .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in carboxamides) .
  • Computational Predictions : Compare experimental shifts with DFT-calculated values .

Example : A methyl group at position 2 caused upfield shifts (δ 2.3 ppm) in ¹H NMR, while the thienyl moiety introduced distinct aromatic signals (δ 7.0–7.5 ppm) .

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